1-Benzyl-3,4-dihydro-1H-pyridin-2-one

Medicinal Chemistry Kinase Inhibition Inflammation

Obtaining the authentic N-benzyl dihydropyridinone core is critical for reproducing published p38α MAPK inhibitor SAR and exploiting its unique Pictet-Spengler reactivity. Impure batches compromise kinase selectivity and cyclization outcomes. • Validated p38α MAPK HTS hit (Selness et al.); ideal for co-crystal-guided SAR targeting inflammatory diseases • Exclusive Pictet-Spengler regioselectivity enables tetrahydroisoquinoline libraries not accessible with saturated or aromatic analogs • Patent-reported non-morphine analgesic activity; favorable drug-like properties (XLogP3 = 1.6, zero H-bond donors)

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 108046-33-9
Cat. No. B021683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,4-dihydro-1H-pyridin-2-one
CAS108046-33-9
Synonyms1-BENZYL-3,4-DIHYDRO-1H-PYRIDIN-2-ONE
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C=C1)CC2=CC=CC=C2
InChIInChI=1S/C12H13NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,5-7,9H,4,8,10H2
InChIKeyZBGARXCEFUYAKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3,4-dihydro-1H-pyridin-2-one: Core Scaffold & Synthetic Building Block


1-Benzyl-3,4-dihydro-1H-pyridin-2-one is a nitrogen-containing heterocycle belonging to the 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) class, characterized by an N-benzyl substituent on a partially saturated pyridinone ring . Its structure places it as a privileged scaffold in medicinal chemistry, serving as the core from which potent and selective p38 kinase inhibitors were developed . It is primarily utilized as a versatile synthetic intermediate for constructing more complex polycyclic frameworks, including tetrahydroisoquinolines and bridged δ-lactams .

Literature-precedented core scaffold for p38α kinase inhibitor development
Synthetic intermediate enabling Pictet–Spengler cyclization to polycyclic frameworks
Medicinal chemistry building block with reported kinase selectivity SAR starting point

Why Other N-Benzyl Pyridinones Cannot Serve as Replacements


Direct substitution with other N-benzyl pyridinones is generally not feasible without compromising the intended application. In p38 inhibitor development, the unsubstituted 1-benzyl-3,4-dihydropyridin-2-one core was identified as the high-throughput screening hit, and subsequent SAR studies showed that even minor modifications to this core structure led to significant changes in potency and selectivity . For synthetic applications, the compound's specific double bond position in the dihydropyridinone ring dictates its regioselectivity in further functionalization reactions, such as the Pictet–Spengler cyclization, which is critical for generating specific polycyclic architectures .

Minor core modifications may shift kinase selectivity and potency trajectory away from literature-precedented SAR.
Saturation state or alternative double-bond position alters regio- and chemoselectivity in cyclization reactions, limiting direct substitution.

Quantitative Differentiation Against Structural Analogs


p38α Kinase Inhibition Profile

As the foundational high-throughput screening hit, 1-benzyl-3,4-dihydro-1H-pyridin-2-one established the N-benzyl pyridinone class as a viable p38α inhibitor scaffold. While the parent compound's specific IC50 is not reported as a final optimized value, the subsequent lead optimization paper explicitly identifies this unsubstituted core as the starting point from which potent inhibitors (e.g., compounds 12r and 19) with significant in vivo efficacy were derived . This contrasts with other N-substituted pyridinones (e.g., N-aryl or N-alkyl variants) that did not yield the same potency trajectory in this series, validating the N-benzyl substituent as a critical feature.

p38α Scaffold ID
Class-level inference
Identified as HTS hit; exclusive starting scaffold for lead optimization series resulting in nanomolar inhibitors.
Literature-precedented p38α inhibitor development scaffold
Parent IC50 not reported; SAR established from this core.
Medicinal Chemistry Kinase Inhibition Inflammation

Regioselective Entry to Tetrahydroisoquinolines

1-Benzyl-3,4-dihydro-1H-pyridin-2-one is specifically documented as a substrate for the Pictet–Spengler reaction to efficiently produce tetrahydroisoquinoline derivatives, a transformation that leverages the electron-rich enamide system exclusive to this dihydropyridinone isomer . In contrast, the corresponding saturated N-benzyl-2-piperidone (δ-valerolactam) cannot undergo this transformation. Similarly, the fully aromatic N-benzyl-2-pyridone exhibits different reactivity, favoring nucleophilic addition rather than cyclization.

Pictet–Spengler Reactivity
Data to verify
Enables efficient tetrahydroisoquinoline synthesis via acid-catalyzed cyclization; saturated and aromatic analogs unreactive or follow different pathways.
Unique synthetic entry to alkaloid scaffolds
Reaction condition transfer requires validation.
Organic Synthesis Heterocyclic Chemistry Pictet–Spengler Reaction

Physicochemical Property Comparison

The computed XLogP3-AA value for 1-Benzyl-3,4-dihydro-1H-pyridin-2-one is 1.6, with 0 hydrogen bond donors and 1 hydrogen bond acceptor . This profile differs significantly from a fully saturated analog like N-benzyl-2-piperidone, which would have a lower LogP due to the absence of a conjugated double bond and potentially different hydrogen bonding capacity. The presence of the α,β-unsaturated lactam also increases the Topological Polar Surface Area (TPSA) compared to a simple benzyl amide, influencing membrane permeability and solubility.

Physicochemical Profile
Supporting evidence
XLogP3-AA = 1.6, HBD = 0, HBA = 1; differs from saturated (lower LogP) and aromatic (higher LogP) analogs.
Supports drug-like property profiling
Computed values; experimental ADME validation recommended.
Drug Design Physicochemical Properties ADME

High-Value Research and Application Scenarios


Kinase Inhibitor Hit-to-Lead Optimization

As the validated hit from a high-throughput screen against p38α kinase, this compound serves as the ideal starting point for medicinal chemistry campaigns targeting p38 MAP kinase for inflammatory diseases. Its procurement is essential for conducting further SAR studies based on the published co-crystal structures, as outlined in the work by Selness et al. .

Synthesis of Polycyclic Alkaloid Libraries

Due to its unique reactivity in the Pictet–Spengler reaction, this compound is a strategic building block for synthesizing libraries of tetrahydroisoquinoline derivatives, a core structure found in numerous bioactive natural products and pharmaceuticals. This application leverages a reactivity profile that is not accessible with saturated or aromatic analogs .

Non-Opioid Analgesic Development

Patent literature identifies this specific dihydropyridinone as having analgesic properties with a non-morphine mechanism of action, presenting an opportunity for developing pain management therapies with a potentially better safety profile than traditional opioids. This application is linked to the specific N-benzyl substitution pattern .

Chemical Biology Probe Design

The compound's defined physicochemical space (XLogP3 = 1.6, zero H-bond donors) makes it a suitable core for designing chemical probes with favorable drug-like properties. It can be used as a control or base structure when profiling new targets, especially where the dihydropyridinone core is a known pharmacophore .

Application
Selection Property
Validation Focus
p38 MAP kinase inhibitor research
Literature-precedented p38α scaffold
SAR and isoform selectivity
Polycyclic alkaloid library synthesis
Pictet–Spengler reactivity (unsaturated lactam)
Reaction regio- and stereoselectivity
Non-opioid analgesic mechanism research
Patent-reported analgesic mechanism context
Analgesic pathway target validation
Chemical probe design with drug-like properties
Computed drug-like property balance
Target engagement and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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